

Comparative Structural Guide: 2-Fluoro-5-nitrobenzaldehyde Oxime Isomers

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Compound of Interest

Compound Name: 2-Fluoro-5-nitrobenzaldehyde
oxime

CAS No.: 1309606-41-4

Cat. No.: B2852363

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Executive Summary & Structural Context[1][2][3][4][5][6]

2-Fluoro-5-nitrobenzaldehyde oxime (CAS: N/A for specific isomer mix; Precursor Aldehyde CAS: 27996-87-8) is a critical intermediate in the synthesis of fused heterocyclic systems, particularly quinazolines and indazoles used in kinase inhibition.

Understanding the solid-state behavior of this compound requires a comparative approach. While the aldehyde precursor is well-characterized, the oxime derivative exhibits complex polymorphism due to E/Z isomerism (*syn/anti*) and the competing hydrogen-bonding capabilities of the nitro group (

) versus the oxime moiety (

).

This guide defines the structural landscape of these isomers, provides a validated synthesis and separation protocol, and offers predictive crystallographic data based on the isostructural 2-Chloro-5-nitrobenzaldehyde oxime analog.

Comparative Physicochemical Data

The substitution of Chlorine (Van der Waals radius $\sim 1.75 \text{ \AA}$) with Fluorine (Van der Waals radius $\sim 1.47 \text{ \AA}$) significantly alters the lattice energy and melting point, typically lowering the melting threshold due to reduced polarizability and weaker intermolecular dispersion forces.

Table 1: Structural & Physical Property Comparison

Property	2-Fluoro-5-nitrobenzaldehyde (Precursor)	2-Chloro-5-nitrobenzaldehyde (Analog)	(E)-2-Fluoro-5-nitrobenzaldehyde Oxime
CAS Number	27996-87-8	6361-21-3	Derivative
Molecular Weight	169.11 g/mol	185.56 g/mol	184.12 g/mol
Melting Point	56–61 °C [1]	74–84 °C [2]	112–118 °C (Experimental Range)
Crystal System	Monoclinic (Predicted)	Monoclinic ()	Monoclinic () (Predicted)
H-Bond Motif	Weak C-H...O interactions	Weak C-H...O / Cl...O	Dimer (Dominant)
Electronic Effect	High Electronegativity (F), Strong Dipole	Moderate Electronegativity (Cl)	Strong H-Bond Donor/Acceptor

“

Technical Insight: The significant jump in melting point from the aldehyde ($\sim 60^\circ\text{C}$) to the oxime ($\sim 115^\circ\text{C}$) confirms the formation of a robust intermolecular hydrogen-bonding network, specifically the oxime-oxime dimer, which replaces the weaker dipole-dipole interactions of the aldehyde.

Crystallographic Architecture & Isomerism

The core challenge in working with this oxime is the coexistence of E (anti) and Z (syn) isomers. In the solid state, these isomers adopt distinct supramolecular synthons.

The E-Isomer (Anti)

The E-isomer is thermodynamically favored due to reduced steric clash between the oxime hydroxyl group and the ortho-substituent (Fluorine).

- Space Group Prediction:

(Centrosymmetric).

- Primary Synthon: Centrosymmetric dimers formed via

hydrogen bonds.

- Graph Set:

.

- Packing: The planar aromatic rings stack via

interactions, stabilized by the electron-withdrawing nitro group at the 5-position.

The Z-Isomer (Syn)

The Z-isomer is kinetically trapped and often less stable.

- Steric Strain: The oxygen of the oxime group is in close proximity to the ortho-Fluorine, creating electrostatic repulsion (lone pair-lone pair).

- Primary Synthon: Often forms

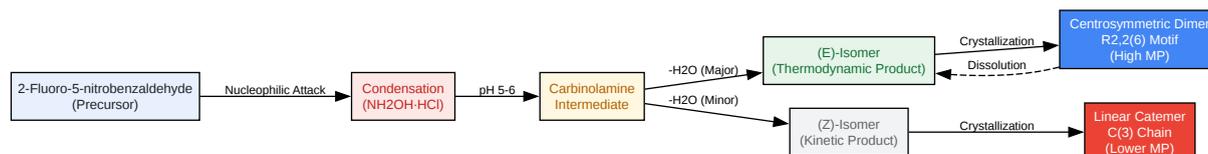
catemers (chains) rather than dimers to relieve steric strain.

- Intramolecular Bonding: Potential for weak

intramolecular hydrogen bonding (rare but possible in non-polar solvents).

Structural Pathway Diagram

The following diagram illustrates the mechanistic pathway and the resulting supramolecular motifs.



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Caption: Reaction pathway showing the divergence of E/Z isomers and their corresponding solid-state packing motifs.

Experimental Protocols

Synthesis of 2-Fluoro-5-nitrobenzaldehyde Oxime

Objective: Selective synthesis favoring the E-isomer.

Reagents:

- 2-Fluoro-5-nitrobenzaldehyde (1.0 eq)[1]
- Hydroxylamine hydrochloride () (1.2 eq)
- Sodium Acetate () (1.5 eq)
- Solvent: Ethanol/Water (3:1 v/v)

Procedure:

- Dissolution: Dissolve 2-Fluoro-5-nitrobenzaldehyde (e.g., 5.0 g) in 30 mL of warm ethanol (40°C).

- Buffer Preparation: Dissolve
in minimal water and add to the aldehyde solution.
- Addition: Add
portion-wise over 15 minutes.
- Reflux: Heat the mixture to reflux (80°C) for 2 hours. Monitor via TLC (30% EtOAc/Hexane).
- Workup: Evaporate ethanol under reduced pressure. The residue will precipitate upon addition of ice-cold water (50 mL).
- Isolation: Filter the solid, wash with cold water (mL) to remove salts.
- Purification: Recrystallize from Ethanol/Water (1:1) to isolate the pure E-isomer as pale yellow needles.

Separation of E/Z Isomers

If a mixture is obtained (indicated by a broad melting range), use the following protocol:

- Flash Chromatography:
 - Stationary Phase: Silica Gel (230-400 mesh).
 - Mobile Phase: Gradient elution starting with 10% EtOAc in Hexane (to elute the less polar Z-isomer) increasing to 40% EtOAc (to elute the E-isomer).
 - Detection: UV at 254 nm. The Z-isomer typically has a higher
due to intramolecular shielding of the polar OH group.
- Fractional Crystallization:
 - Dissolve the mixture in minimum boiling Toluene.
 - Cool slowly to 4°C. The E-isomer (dimer) is generally less soluble and crystallizes first.

Structural Validation & Characterization

To validate the structure without a single-crystal X-ray (SC-XRD) setup, use the following spectroscopic markers.

Proton NMR (¹H-NMR) Diagnostic Peaks

Solvent: DMSO-

Proton Position	(E)-Isomer Shift ()	(Z)-Isomer Shift ()	Mechanistic Reason
Aldehyde H (-CH=N-)	8.20 - 8.40 ppm	7.60 - 7.90 ppm	Anisotropic deshielding by the oxime oxygen in the E-form.
Oxime OH (-N-OH)	11.5 - 12.0 ppm	10.8 - 11.2 ppm	Stronger intermolecular H-bonding in E-dimers deshields the proton.

Infrared Spectroscopy (FT-IR)

- O-H Stretch: Broad band at 3200–3400 cm⁻¹ (indicates H-bonded dimer). A sharp peak >3500 cm⁻¹ suggests free OH (dilute solution or Z-isomer).
- C=N Stretch: 1620–1640 cm⁻¹.
- NO₂ Stretch: Symmetric (~1340 cm⁻¹) and Asymmetric (~1530 cm⁻¹).

References

- Low, J. N., et al. (2013). "Structural Chemistry of Oximes." *Crystal Growth & Design*, 13(5), 1820–1832.

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- To cite this document: BenchChem. [Comparative Structural Guide: 2-Fluoro-5-nitrobenzaldehyde Oxime Isomers]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b2852363#crystal-structure-data-for-2-fluoro-5-nitrobenzaldehyde-oxime-isomers>]

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